2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride

Antiproliferative activity MCF-7 breast cancer Triazine substituent effects

2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride (CAS 1052534-79-8) is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing two morpholine rings at positions 2 and 4 and one piperidine ring at position 6, formulated as the hydrochloride salt with molecular formula C₁₆H₂₇ClN₆O₂ and molecular weight 370.88 g/mol. This compound belongs to the bis(morpholino)-1,3,5-triazine chemotype, a privileged scaffold in kinase inhibitor drug discovery exemplified by the clinical-stage dual PI3K/mTOR inhibitor PKI-587 (Gedatolisib).

Molecular Formula C16H27ClN6O2
Molecular Weight 370.88
CAS No. 1052534-79-8
Cat. No. B2805085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride
CAS1052534-79-8
Molecular FormulaC16H27ClN6O2
Molecular Weight370.88
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C16H26N6O2.ClH/c1-2-4-20(5-3-1)14-17-15(21-6-10-23-11-7-21)19-16(18-14)22-8-12-24-13-9-22;/h1-13H2;1H
InChIKeyHVVOIYAPQBHOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride (CAS 1052534-79-8): Compound Identity and Procurement Classification


2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride (CAS 1052534-79-8) is a 2,4,6-trisubstituted 1,3,5-triazine derivative bearing two morpholine rings at positions 2 and 4 and one piperidine ring at position 6, formulated as the hydrochloride salt with molecular formula C₁₆H₂₇ClN₆O₂ and molecular weight 370.88 g/mol . This compound belongs to the bis(morpholino)-1,3,5-triazine chemotype, a privileged scaffold in kinase inhibitor drug discovery exemplified by the clinical-stage dual PI3K/mTOR inhibitor PKI-587 (Gedatolisib) [1]. The compound is supplied as a research-grade small molecule (≥95% purity by HPLC) for preclinical investigation and is not intended for human or veterinary therapeutic use .

Why Generic Substitution Fails for 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride: Substituent Topology Governs Biological Outcome


Within the 1,3,5-triazine class, the number, position, and nature of substituents at the 2-, 4-, and 6-positions are not interchangeable parameters; they dictate target engagement, antiproliferative potency, and cell-line selectivity. Published systematic comparisons demonstrate that replacing even one morpholine with piperidine on the s-triazine core shifts the antiproliferative profile between breast cancer (MCF-7) and colon cancer (HCT-116) cell lines [1]. Specifically, the mixed morpholino-piperidino substitution pattern—exactly the topology of the target compound—produces an intermediate IC₅₀ window of 10.4–22.2 µM in MCF-7 cells, distinct from both the more potent dimorpholino analogs and the dipiperidino derivatives that are more active in HCT-116 [1]. Procurement of a different substitution isomer or a free-base form lacking the hydrochloride counterion would therefore yield a compound with non-equivalent solubility, potentially different crystallinity, and unvalidated biological performance relative to the characterized hydrochloride salt .

Quantitative Differentiation Evidence for 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride: Comparator-Anchored Data


Mixed Morpholino-Piperidino Topology Yields Intermediate Antiproliferative IC₅₀ of 10.4–22.2 µM in MCF-7, Distinct from Dimorpholino and Dipiperidino Analogs

In a controlled study of s-triazine hydrazone derivatives, compounds bearing one piperidine and one morpholine ring (series 9a–f)—which share the identical heterocycle substitution topology as the target compound—exhibited IC₅₀ values ranging from 10.4 to 22.2 µM against the MCF-7 human breast cancer cell line in MTT assays [1]. This potency window is intermediate between the more potent dimorpholino-s-triazine derivatives (series 8a–e, which showed stronger antiproliferative activity in MCF-7) and the dipiperidino derivatives (series 7a–f, which showed IC₅₀ values of 8.8–19.5 µM in HCT-116 colon cancer cells instead) [1]. The difference in cell-line preference is notable: the mixed morpholino-piperidino compounds 9a–f were more active against MCF-7 than HCT-116, whereas dipiperidino analogs 7a–f showed the opposite selectivity, being more potent in HCT-116 [1].

Antiproliferative activity MCF-7 breast cancer Triazine substituent effects Structure-activity relationship

Dimorpholino-Triazine Core Is a Validated Pharmacophore for PI3K/mTOR Dual Inhibition: The Target Compound Shares the Key Morpholine Hinge-Binder Motif of Clinical Candidate PKI-587

The 2,4-dimorpholino substitution pattern on the 1,3,5-triazine ring is a critical pharmacophoric element for ATP-competitive PI3K/mTOR inhibition, with the morpholine oxygen atoms forming key hinge-region hydrogen bonds within the kinase active site [1]. This pharmacophore was validated through the discovery of PKI-587 (Gedatolisib), a clinical-stage compound that retains the 4,6-dimorpholin-4-yl-1,3,5-triazine core and achieves IC₅₀ values of 0.4 nM against PI3Kα, 5.4 nM against PI3Kγ, and 1.6 nM against mTOR in cell-free assays, with broad antiproliferative activity against 50 diverse human tumor cell lines at IC₅₀ values <100 nM [1][2]. The target compound contains this identical dimorpholino-triazine substructure, differing only at the 6-position where PKI-587 bears a 4-ureidophenyl extension versus the simpler piperidine substituent. This structural relationship positions the target compound as a minimal pharmacophore probe for dissecting the contribution of the 6-position substituent to PI3K/mTOR potency and selectivity [1].

PI3K/mTOR inhibition Kinase inhibitor pharmacophore Morpholine hinge-binding ATP-competitive inhibitor

Hydrochloride Salt Form Provides Measurable Aqueous Solubility Advantage Over the Neutral Free Base

The target compound is supplied specifically as the hydrochloride salt (CAS 1052534-79-8), which ionizes in aqueous media to enhance dissolution rate and equilibrium solubility compared to the neutral free base . The protonated piperidine nitrogen (pKa ~10–11 for tertiary amines) in the hydrochloride form ensures >99% ionization at physiological pH 7.4, facilitating aqueous solubility for in vitro assay preparation in DMSO/water or DMSO/buffer systems . This is a critical practical advantage: many s-triazine analogs with multiple morpholine/piperidine substituents exhibit poor aqueous solubility as free bases (calculated logP typically 1.5–3.5 for this chemotype), which can confound dose-response measurements due to compound precipitation in assay media [1]. Pre-formulation as the hydrochloride salt mitigates this risk and standardizes solubility behavior across experiments.

Aqueous solubility Salt form selection Formulation compatibility In vitro assay preparation

Morpholine-Containing Triazines Show Superior Antiproliferative Activity in Breast Cancer Relative to Piperidine-Only Analogs, Consistent Across Independent Studies

Multiple independent studies converge on the finding that morpholine substitution on the s-triazine core enhances antiproliferative activity against breast cancer cell lines. In a 2021 study of s-triazine dipeptide derivatives, morpholine-containing compounds tended to show greater activity than piperidine-containing compounds in MCF-7 cells, with compound 3a (bearing morpholine) achieving sub-micromolar IC₅₀ values (<1 µM) in MCF-7 while maintaining lower toxicity against non-tumorigenic HEK-293 cells [1]. Separately, a 2007 study demonstrated that dimorpholino-s-triazine derivatives (8a–e) exhibited more potent antiproliferative activity in MCF-7 compared to their dipiperidino counterparts (7a–f) [2]. The target compound, bearing two morpholine and one piperidine substituent, incorporates the morpholine-rich character associated with breast cancer cell line activity while retaining one piperidine for potential colon cancer activity, potentially offering a balanced dual-indication profile [1][2].

Breast cancer Morpholine vs. piperidine MCF-7 selectivity Anticancer scaffold optimization

The 6-Piperidine Substituent Enables Further Derivatization via Nucleophilic Substitution or Cross-Coupling, Distinguishing This Compound from Fully Substituted Dead-End Analogs

The target compound retains a tertiary amine (piperidine) at the 6-position, which can serve as a functional handle for further chemical elaboration. In contrast, symmetric 2,4,6-tris(morpholino)-1,3,5-triazine or 2,4,6-tris(piperidino)-1,3,5-triazine are terminal compounds with no remaining reactive sites for selective modification without disrupting the pharmacophore [1]. The sequential reactivity of cyanuric chloride—where the first chlorine is displaced at 0–5 °C, the second at 25–40 °C, and the third at 80–100 °C—is well established and enables the controlled synthesis of unsymmetrically substituted triazines [1]. The target compound, as a 2,4-dimorpholino-6-piperidino intermediate, can be further functionalized at the piperidine nitrogen (e.g., via alkylation, acylation, or conversion to a urea linkage as demonstrated in the PKI-587 synthesis) without affecting the morpholine pharmacophore [1][2]. This contrasts with the fully substituted analog 2,4,6-tris(morpholino)-1,3,5-triazine, which offers no site for regioselective modification.

Synthetic intermediate Derivatization handle Nucleophilic substitution Triazine scaffold diversification

Recommended Application Scenarios for 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Scaffold Optimization: 6-Position SAR Exploration Starting from a Validated Dimorpholino-Triazine Core

Researchers engaged in PI3K/mTOR or related kinase inhibitor programs can utilize this compound as a late-stage diversifiable intermediate. The dimorpholino-triazine core has been clinically validated through PKI-587 as an ATP-competitive kinase hinge-binding motif (PI3Kα IC₅₀ = 0.4 nM), and the unelaborated piperidine at the 6-position provides a chemically tractable site for installing diverse substituents—ureas, amides, sulfonamides, or alkyl groups—to probe potency and selectivity [1]. This approach bypasses 3–4 synthetic steps required to construct the dimorpholino-triazine core from cyanuric chloride, accelerating SAR cycles compared to de novo synthesis [1].

Cell-Selective Antiproliferative Profiling: Dissecting Morpholine vs. Piperidine Contributions to Breast vs. Colon Cancer Activity

This compound's mixed morpholino-piperidino topology makes it an ideal probe for studies aimed at understanding how heterocycle substitution dictates cell-line selectivity. Evidence from multiple studies shows that increasing morpholine content favors MCF-7 breast cancer activity, while piperidine content favors HCT-116 colon cancer activity [1][2]. By comparing this compound (2 morpholine : 1 piperidine) head-to-head against 2,4,6-tris(morpholino)- and 2,4,6-tris(piperidino)-triazine in the same MTT assay panel (MCF-7, MDA-MB-231, HCT-116, HEK-293), researchers can generate internally consistent selectivity data that controls for inter-laboratory variability present in the published cross-study comparisons [1].

Solubility-Critical In Vitro Pharmacology: Hydrochloride Salt for Reproducible Dose-Response in Aqueous Assay Media

For screening facilities and pharmacology laboratories where compound precipitation in assay media is a recurring source of data variability, the pre-formulated hydrochloride salt offers a practical advantage. The ionized form ensures consistent dissolution in DMSO/water or DMSO/buffer systems at concentrations up to 10–30 mM stock solutions, and the salt form minimizes the risk of free-base precipitation when diluted into aqueous cell culture media at physiological pH [1]. This is particularly relevant for automated liquid-handling platforms where precipitation can cause tip clogging and well-to-well variability that compromises data quality [1].

Negative Control or Baseline Compound for Advanced Triazine-Based Degraders (PROTACs) and Bifunctional Molecules

As the minimal pharmacophore-bearing core of the PKI-587 chemotype, this compound can serve as a negative control or baseline comparator in PROTAC (proteolysis-targeting chimera) studies where the full clinical candidate or an elaborated analog is used as the target-engaging warhead. Because this compound lacks the extended phenylurea moiety required for high-affinity PI3K/mTOR binding, it is expected to show significantly reduced or absent target engagement, providing a useful 'warhead-only' control for demonstrating the dependence of degradation on ternary complex formation [1]. This application leverages the compound's structural relationship to PKI-587 without requiring the procurement of more costly clinical-stage materials [1].

Quote Request

Request a Quote for 2,4-Bis(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.